molecular formula C19H21N5O4 B2866814 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-71-0

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2866814
CAS No.: 899741-71-0
M. Wt: 383.408
InChI Key: TXVGKONYULGGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound features a purine-6-carboxamide core, a privileged structure in medicinal chemistry known for its ability to interact with a wide range of biological targets, including various enzymes and receptors . The molecule is further substituted with a 2H-1,3-benzodioxol-5-yl group, a structural motif present in several biologically active compounds that has been associated with effects on cellular metabolism and mitochondrial function under conditions such as glucose starvation . The hexyl side chain at the 2-position is hypothesized to influence the compound's lipophilicity and potential for membrane interaction . As a research chemical, it is a candidate for investigation in areas including but not limited to cancer biology, signal transduction pathways, and enzyme inhibition studies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to verify the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGKONYULGGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-Based Analogs

Key Compound : 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

  • Structural Differences: Position 2 substituent: 2-Hydroxy-3-methoxyphenyl (aryl with polar groups) vs. hexyl (alkyl chain). Impact: The hexyl group increases lipophilicity (predicted logP ~4.5 vs.
  • Synthetic Relevance : Both compounds likely employ Suzuki-Miyaura coupling for introducing the benzodioxol moiety, as seen in carbazole derivatives (e.g., , compound 9a).
Parameter Target Compound 2-(2-Hydroxy-3-Methoxyphenyl) Analog
Position 2 Substituent Hexyl (C6H13) 2-Hydroxy-3-methoxyphenyl
Predicted logP ~4.5 ~3.2
Hydrogen Bond Acceptors 7 9
Key Functional Groups Benzodioxol, carboxamide, oxo Benzodioxol, carboxamide, oxo, -OH, -OCH3

Carbazole Derivatives with Benzodioxol Moieties ()

Carbazole analogs (e.g., 7b, 9b) share the benzodioxol group but differ in core structure and substituents. These compounds highlight the role of electronic and steric effects:

  • Compound 7b : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole
    • Substituents: Fluoro and methoxy groups enhance electron-withdrawing and donating effects, respectively.
    • Melting Point: 240°C (high due to nitro group and planar carbazole core).
  • Compound 9b : 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole
    • tert-Butoxycarbonyl (Boc) group improves solubility in organic solvents (mp = 122°C).
Parameter Target Purine Carbazole 7b Carbazole 9b
Core Structure Purine Carbazole Carbazole
Key Substituents Hexyl, benzodioxol, carboxamide Fluoro, methoxy, nitro Methoxy, Boc
Melting Point Not reported 240°C 122°C
Synthetic Yield Not reported 45% 70%

Benzodioxol-Containing Compounds in Other Scaffolds

  • 8-trans-Piperamide-C-9-1 (): Structure: Benzodioxol linked to a pyrrolidinone via an alkenyl chain. Role of Benzodioxol: Enhances π-π stacking in receptor binding, as seen in alkaloids.
  • 1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine ():
    • Simplified structure with primary amine; contrasts with the purine’s heterocyclic complexity.

Research Implications

  • Structure-Activity Relationships (SAR): The hexyl chain in the target compound may improve pharmacokinetics (e.g., prolonged half-life) compared to polar analogs but could limit solubility. Benzodioxol’s electron-rich aromatic system likely contributes to target engagement (e.g., adenosine receptor binding).
  • Synthetic Challenges :
    • Introducing the hexyl group may require alkylation under anhydrous conditions, whereas aryl substituents (e.g., in ) are added via cross-coupling.

Biological Activity

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that integrates a purine core with a benzodioxole moiety. This structure is significant for its potential biological activities, particularly in medicinal chemistry. Research has indicated that this compound may exhibit anticancer properties and interact with various biological targets.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 899741-71-0
  • Molecular Formula : C19H21N5O4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzodioxole Moiety : Achieved through a Pd-catalyzed C-N cross-coupling reaction.
  • Synthesis of Purine Core : Involves cyclization reactions from appropriate precursors.
  • Coupling Reaction : The benzodioxole moiety is coupled with the purine core using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have shown its ability to induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549) and glioma (C6) cell lines. The compound's mechanism of action appears to involve:

  • Inhibition of DNA synthesis.
  • Induction of early and late apoptosis.

In a study evaluating various benzodioxole derivatives, it was found that certain compounds exhibited strong cytotoxic effects against A549 and C6 cells while showing low toxicity to healthy NIH/3T3 mouse embryonic fibroblast cells .

Enzyme Inhibition

The compound has been investigated for its effects on cholinesterases (AChE and BuChE). However, findings suggest no significant relationship between its anticancer activity and cholinesterase inhibition . This indicates that the biological effects may primarily stem from other mechanisms rather than enzyme inhibition.

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various benzodioxole derivatives against cancer cell lines:

CompoundEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
Control (untreated)4.5 (C6)3.1 (A549)83.9 (C6) / 94.3 (A549)
Compound 525.0 (C6)12.11 (A549)60.2 (C6) / 81.8 (A549)
Cisplatin16.3 (C6)32.4 (A549)69.0 (C6) / 60.5 (A549)

This table illustrates the increased apoptotic effects observed with specific compounds compared to controls, highlighting the potential therapeutic applications of benzodioxole derivatives .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells:

  • Apoptosis Induction : The compound promotes programmed cell death through mitochondrial pathways.
  • DNA Interaction : It may interfere with DNA replication processes, leading to cytotoxicity in rapidly dividing cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.